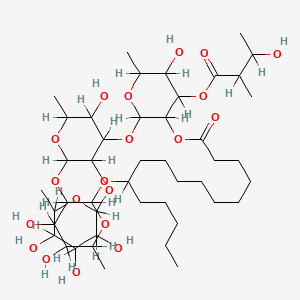
Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester is a bioactive chemical.
Aplicaciones Científicas De Investigación
Enantioselective and Regioselective Synthesis
Carbamic acid derivatives, including methyl(phenylthio)-, m-isopropylphenyl ester, have been utilized in the enantioselective preparation of dihydropyrimidones and other chiral compounds, which are significant in pharmaceutical synthesis (Goss et al., 2009). Additionally, these compounds have been used in the regioselective synthesis of isopropylthio/phenylthiosuccinic acid esters, contributing to advancements in organic synthesis methods (Xu et al., 2000).
Insect Control Studies
Studies on the inheritance of carbamate-resistance in houseflies have indicated the use of carbamic acid esters, including methyl(phenylthio)-, m-isopropylphenyl ester, in insect control strategies. This research has been crucial for understanding resistance mechanisms and developing effective pest control methods (Georghiou & Garber, 1965).
Pharmacological Research
Carbamic acid esters have been studied for their physostigmine-like action, which includes investigating their effects on intestinal peristalsis and other physiological processes. This research has implications for the development of new drugs and therapeutic agents (Aeschlimann & Reinert, 1931).
Analysis in Gas Chromatography Mass Spectrometry
These compounds have been applied in gas chromatography/mass spectrometry, specifically in studying the decomposition of thermally labile pesticides. Such research contributes to the analytical chemistry field, providing insights into the behavior of complex organic compounds under specific conditions (Tamiri & Zitrin, 1987).
Radioactive Labeling in Alzheimer's Research
In Alzheimer's research, carbamic acid esters have been used for the synthesis of labeled compounds, which are essential in studying the pharmacokinetics and distribution of drugs aimed at treating neurodegenerative diseases (Ciszewska et al., 1997).
Homologation of Boronic Esters
The use of lithiated primary alkyl carbamates, including the derivatives of carbamic acid, for the homologation of boronic esters, has been an area of research in organic chemistry. This process is critical for creating complex molecules used in various chemical syntheses (Webster et al., 2012).
Synthesis of Tolylenediisocyanate
In the synthesis process of tolylenediisocyanate, a crucial chemical in the production of polymers, carbamic acid esters have been used as intermediates. This illustrates their role in industrial chemical processes (Aso & Baba, 2003).
Propiedades
Número CAS |
50539-94-1 |
|---|---|
Nombre del producto |
Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester |
Fórmula molecular |
C17H19NO2S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate |
InChI |
InChI=1S/C17H19NO2S/c1-13(2)14-8-7-9-15(12-14)20-17(19)18(3)21-16-10-5-4-6-11-16/h4-13H,1-3H3 |
Clave InChI |
MMMGLWYZFBHLJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2 |
Apariencia |
Solid powder |
Otros números CAS |
50539-94-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1668231.png)







![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)


